molecular formula C8H10ClNO3 B8670856 Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)

Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)

Cat. No.: B8670856
M. Wt: 203.62 g/mol
InChI Key: OSMOKKCONNJAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is a chemical compound that consists of acetic acid and 2-(4-aminophenoxy) in a 1:1 ratio with hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) typically involves the reaction of 4-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their activity and function. The phenoxy group can interact with hydrophobic regions of proteins and other macromolecules, affecting their structure and dynamics.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Similar structure but lacks the amino group.

    4-Aminophenol: Contains the amino group but lacks the acetic acid moiety.

    Chloroacetic acid: Contains the acetic acid moiety but lacks the phenoxy and amino groups.

Uniqueness

Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-(4-aminophenoxy)acetic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H

InChI Key

OSMOKKCONNJAPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Acetylamino-phenoxy)-acetic acid ethyl ester 1 (375 grams, 1.582 mmol), in concentrated Hydrochloric acid (9.36 liters) was refluxed for 12 Hours. Excess concentrated Hydrochloric acid was distilled off in vacuum and filtered hot. The mixture was cooled to 10° C., filtered and dried to give pure 2(250 g, 77.6%) as a wheat colored powder.
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
9.36 L
Type
reactant
Reaction Step One
Name
Yield
77.6%

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